Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including a benzylpiperazine, a carboxylate, and a tetrahydroquinazoline. These groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple ring systems. The benzylpiperazine and tetrahydroquinazoline rings, in particular, could contribute to this complexity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as oxidation, reduction, and various types of substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylate group could make the compound acidic, while the benzylpiperazine group could confer basic properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The chemical structure suggests it might be related to quinazoline derivatives, a class of compounds known for their diverse biological activities, including antibacterial, antitumor, and enzyme inhibition properties. For instance, synthetic procedures and pharmacological properties of quinazoline derivatives have been explored, revealing their potential as broad-spectrum antimicrobial agents and selective enzyme inhibitors. One study highlighted the synthesis and antibacterial activities of temafloxacin hydrochloride, demonstrating the antimicrobial potential of quinazoline derivatives (Chu et al., 1991). Another research effort focused on modifying BIX-01294, a known histone methyltransferase inhibitor, resulting in novel quinazoline derivatives that showed selective inhibition of DNA methyltransferase 3A, suggesting their use in epigenetic studies (Rotili et al., 2014).
Chemical Synthesis Techniques
Chemical synthesis techniques for related compounds, such as cyclization reactions to form tetrahydroquinoline and benzazepinone derivatives, have been described. These techniques are crucial for creating structurally complex molecules for further pharmacological evaluation. One study discussed the Dieckmann cyclisation to generate methyl 1,2,3,4-tetrahydro-4-oxoquinoline-3-carboxylate, a key intermediate in the synthesis of more complex quinazoline derivatives (Proctor et al., 1972).
Potential Applications in Sensor Development
Quinazoline derivatives have also found applications in the development of fluorescent sensors. For example, novel fluorescent sensors based on benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid for Cu2+ detection have been developed, showcasing the versatility of quinazoline frameworks in analytical chemistry (Liu et al., 2014).
Wirkmechanismus
Target of Action
Compounds containing a piperazine moiety, like “Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate”, often interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors .
Mode of Action
The compound may bind to these receptors and modulate their activity. The benzylpiperazine moiety could potentially interact with the receptor’s active site, leading to changes in the receptor’s conformation and subsequent signal transduction .
Biochemical Pathways
The compound’s interaction with neurotransmitter receptors could affect various biochemical pathways, particularly those involved in neurotransmission. This could lead to changes in neuronal firing rates and patterns, potentially affecting mood, cognition, and other neurological functions .
Pharmacokinetics
They are often metabolized in the liver and excreted in the urine .
Result of Action
The compound’s action on neurotransmitter receptors could lead to a variety of cellular effects, depending on the specific receptors it interacts with and the downstream pathways they are involved in .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the compound’s activity could be affected by the presence of other neurotransmitters or drugs that compete for the same receptors .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-oxo-6-(methylthio)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid with 4-(4-benzylpiperazin-1-yl)-4-oxobutyric acid methyl ester in the presence of a coupling agent. The resulting intermediate is then cyclized to form the final product.", "Starting Materials": [ "2-amino-4-oxo-6-(methylthio)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid", "4-(4-benzylpiperazin-1-yl)-4-oxobutyric acid methyl ester", "Coupling agent" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-oxo-6-(methylthio)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid with 4-(4-benzylpiperazin-1-yl)-4-oxobutyric acid methyl ester in the presence of a coupling agent to form an intermediate.", "Step 2: Cyclization of the intermediate to form the final product, 'Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |
CAS-Nummer |
946241-53-8 |
Molekularformel |
C25H28N4O4S |
Molekulargewicht |
480.58 |
IUPAC-Name |
methyl 3-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28N4O4S/c1-33-24(32)19-9-10-20-21(16-19)26-25(34)29(23(20)31)11-5-8-22(30)28-14-12-27(13-15-28)17-18-6-3-2-4-7-18/h2-4,6-7,9-10,16H,5,8,11-15,17H2,1H3,(H,26,34) |
InChI-Schlüssel |
MKIAOYWIHWGIID-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.